molecular formula C13H20 B1295472 1,4-Diisopropyl-2-methylbenzene CAS No. 58502-85-5

1,4-Diisopropyl-2-methylbenzene

Cat. No.: B1295472
CAS No.: 58502-85-5
M. Wt: 176.3 g/mol
InChI Key: BRXCOIOOGGCKPZ-UHFFFAOYSA-N
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Description

1,4-Diisopropyl-2-methylbenzene (DIPMB) is a hydrocarbon compound with a unique structure that has been studied extensively for its potential applications in a variety of scientific fields. It is a colorless, flammable liquid with a boiling point of 152°C and a flash point of -18°C. DIPMB is a highly versatile molecule that can be used in organic synthesis, as a fuel, and in various industrial processes. It is also of great interest to scientists due to its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Isomerization

  • 1,4-Diisopropyl-2-methylbenzene, closely related to isopropylchlorobenzenes, is significant in the study of isomerization equilibria. This is crucial for understanding molecular transformations in organic synthesis, as seen in the isomerization of various alkylchlorobenzenes (Nesterova, Rozhnov, Malova, & Kovzel, 1985).

Catalysis and Polymerization

  • The compound plays a role in catalysis, as observed in the hydrogenation and dehydrogenation processes. Specifically, it undergoes hydrogenation over certain catalysts to form other isopropyl derivatives, demonstrating its versatility in chemical reactions (Tanaka, Hattori, & Tanabe, 1978).
  • In polymer science, derivatives like 1,4-diisopropenylbenzene are key in anionic polymerization, highlighting its importance in the synthesis of polymers with specific properties (Lutz, Beinert, & Rempp, 1982).

Energy and Material Science

  • It's relevant in the study of solid state proton spin relaxation in compounds like ethylbenzenes. This research is significant in understanding molecular dynamics and could have implications in materials science and nanotechnology (Beckmann, Happersett, Herzog, & Tong, 1991).

Biochemical Research

Environmental Chemistry

  • In environmental chemistry, derivatives of this compound are used to study the ozonolysis of lignin models, which is essential for understanding the breakdown of lignin in the environment (Mvula, Naumov, & von Sonntag, 2009).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Non-emergency personnel are advised not to breathe vapors, aerosols, avoid substance contact, ensure adequate ventilation, keep away from heat and sources of ignition, and evacuate the danger area .

Properties

IUPAC Name

2-methyl-1,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-9(2)12-6-7-13(10(3)4)11(5)8-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCOIOOGGCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207224
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58502-85-5
Record name 1,4-Diisopropyl-2-methylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058502855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diisopropyl-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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